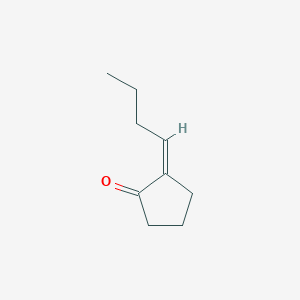
(Z)-2-Butylidenecyclopentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Butylidenecyclopentanone: is an organic compound characterized by a cyclopentanone ring with a butylidene substituent in the Z-configuration
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Aldol Condensation: One common method for synthesizing (Z)-2-Butylidenecyclopentanone involves an aldol condensation reaction between cyclopentanone and butyraldehyde. The reaction is typically catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and ensure the formation of the desired Z-isomer.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalysts and reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2-Butylidenecyclopentanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield alcohols or alkanes. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butylidene group can be replaced by other functional groups. Reagents such as halogens (Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly used.
Common Reagents and Conditions:
Oxidation: KMnO₄, CrO₃, H₂O₂
Reduction: LiAlH₄, NaBH₄, H₂/Pd
Substitution: Halogens, nucleophiles (amines, thiols)
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted cyclopentanones
Aplicaciones Científicas De Investigación
Chemistry:
Synthesis of Complex Molecules: (Z)-2-Butylidenecyclopentanone serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: The compound is used in biochemical studies to investigate enzyme-catalyzed reactions and metabolic pathways.
Medicine:
Drug Development: Research into the pharmacological properties of this compound has shown potential for developing new therapeutic agents.
Industry:
Fragrance and Flavor Industry: The compound’s unique aroma makes it a valuable ingredient in the formulation of fragrances and flavors.
Mecanismo De Acción
The mechanism by which (Z)-2-Butylidenecyclopentanone exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biochemical studies, the compound may act as a substrate or inhibitor for certain enzymes, influencing metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
(E)-2-Butylidenecyclopentanone: The E-isomer of 2-Butylidenecyclopentanone, which differs in the spatial arrangement of the butylidene group.
Cyclopentanone Derivatives: Other derivatives of cyclopentanone with different substituents, such as methyl or ethyl groups.
Uniqueness:
Structural Configuration: The Z-configuration of (Z)-2-Butylidenecyclopentanone imparts unique chemical and physical properties compared to its E-isomer and other cyclopentanone derivatives.
Reactivity: The specific arrangement of atoms in this compound influences its reactivity and interactions with other molecules, making it distinct in various chemical reactions and applications.
Propiedades
Fórmula molecular |
C9H14O |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
(2Z)-2-butylidenecyclopentan-1-one |
InChI |
InChI=1S/C9H14O/c1-2-3-5-8-6-4-7-9(8)10/h5H,2-4,6-7H2,1H3/b8-5- |
Clave InChI |
PJDOECJDCGNWBG-YVMONPNESA-N |
SMILES isomérico |
CCC/C=C\1/CCCC1=O |
SMILES canónico |
CCCC=C1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















